![molecular formula C19H22FN3O3S B2376727 2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide CAS No. 897612-10-1](/img/structure/B2376727.png)
2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is a chemical compound with the molecular formula C19H22FN3O3S . It has a molecular weight of 391.46. This compound is available from various suppliers .
Molecular Structure Analysis
The molecular structure of 2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide consists of a benzamide core with a fluorine atom at the 2-position. The amide nitrogen is connected to an ethylsulfonyl group, which is further connected to a phenylpiperazine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide include a molecular weight of 327.4 g/mol, a XLogP3-AA of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 5, an exact mass of 327.17469050 g/mol, a monoisotopic mass of 327.17469050 g/mol, a topological polar surface area of 35.6 Ų, a heavy atom count of 24, a formal charge of 0, and a complexity of 384 .Scientific Research Applications
Alzheimer’s Disease (AD) Treatment
2-Fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide: has been designed and synthesized as an acetylcholinesterase inhibitor (AChEI) for the treatment of Alzheimer’s disease (AD) . AD is a neurodegenerative disorder characterized by cognitive decline, memory impairment, and language dysfunction. AChEIs, such as Donepezil and Rivastigmine, are commonly used to alleviate symptoms and reduce memory impairment in AD patients. Compound 6g, derived from this compound, exhibited potent inhibitory activity against AChE, making it a potential lead compound for AD drug development.
Cholinergic Neurotransmission
Cholinergic neurotransmitters, including acetylcholine (ACh) and butyrylcholine (BuCh), play a crucial role in learning and memory. AChE is responsible for hydrolyzing ACh in the healthy brain, while BuChE modulates acetylcholine levels. Investigating the effects of this compound on cholinergic neurotransmission could provide insights into cognitive function and memory enhancement .
Mixed-Type Inhibition Mechanism
The kinetic study of compound 6g revealed that it acts as a mixed-type inhibitor, combining competitive inhibition and non-competitive inhibition against AChE. Understanding the precise mechanism of inhibition can guide drug design and optimization .
Chemical Biology and Drug Discovery
The compound’s unique structure provides opportunities for chemical biology studies. Researchers can investigate its interactions with biological macromolecules, cellular pathways, and potential off-target effects.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at neuronal synapses.
Mode of Action
Similar compounds have been shown to inhibit ache, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission .
Biochemical Pathways
This pathway plays a crucial role in memory and cognition, and its disruption is associated with neurodegenerative diseases like Alzheimer’s disease .
Result of Action
By inhibiting ache and enhancing cholinergic neurotransmission, similar compounds can potentially improve cognitive function and memory in conditions like alzheimer’s disease .
properties
IUPAC Name |
2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-18-9-5-4-8-17(18)19(24)21-10-15-27(25,26)23-13-11-22(12-14-23)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMFKMOZYLVOGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.